(2S,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
(2S,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidine ring, which is substituted with an amino group, a hydroxymethyl group, and a benzyl ester group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and benzyl chloroformate.
Formation of the Pyrrolidine Ring: L-proline undergoes a series of reactions to form the pyrrolidine ring. This involves protection of the amino group, formation of the hydroxymethyl group, and subsequent cyclization.
Introduction of the Benzyl Ester Group: The benzyl ester group is introduced through esterification reactions, often using benzyl chloroformate under basic conditions.
Final Deprotection and Purification: The final step involves deprotection of the amino group and purification of the compound using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the ester.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of N-substituted derivatives and amides.
Scientific Research Applications
(2S,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the nature of the target enzyme. The hydroxymethyl and amino groups play crucial roles in binding to the active site of enzymes, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Differing in stereochemistry, this compound exhibits different biological activities.
(2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Another stereoisomer with distinct properties.
(2S,4S)-Methyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a methyl ester group instead of a benzyl ester.
Uniqueness
The unique (2S,4S) configuration of (2S,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 |
InChI Key |
JOOCDHCBMLBIIN-RYUDHWBXSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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